molecular formula C22H27NO2 B2402267 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate CAS No. 314034-26-9

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate

Cat. No.: B2402267
CAS No.: 314034-26-9
M. Wt: 337.463
InChI Key: MMTYIHJHZJHQEH-UHFFFAOYSA-N
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Description

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6th position and a benzoate ester linked to a propylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate typically involves the esterification of 6-methylpyridin-3-ol with 4-(4-propylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and more efficient purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 6-Methylpyridin-3-carboxylic acid.

    Reduction: 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    6-Methylpyridin-3-yl benzoate: Lacks the propylcyclohexyl group, which may affect its biological activity and solubility.

    4-(4-Propylcyclohexyl)benzoic acid: Does not contain the pyridine ring, which is crucial for its interaction with biological targets.

    6-Methylpyridin-3-yl 4-(4-methylcyclohexyl)benzoate: Similar structure but with a methyl group instead of a propyl group, potentially altering its chemical and biological properties.

Uniqueness

6-Methylpyridin-3-yl 4-(4-propylcyclohexyl)benzoate is unique due to the combination of its pyridine ring and propylcyclohexyl benzoate ester. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(6-methylpyridin-3-yl) 4-(4-propylcyclohexyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2/c1-3-4-17-6-8-18(9-7-17)19-10-12-20(13-11-19)22(24)25-21-14-5-16(2)23-15-21/h5,10-15,17-18H,3-4,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYIHJHZJHQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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